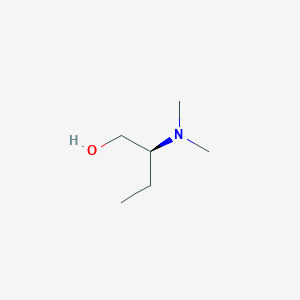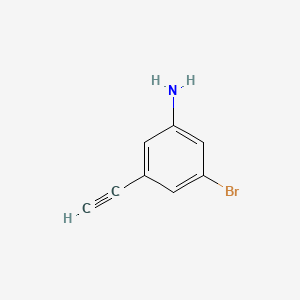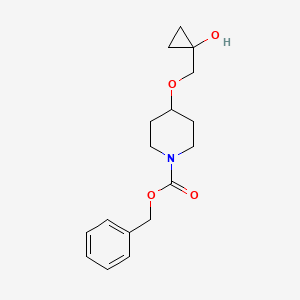
(2S)-2-(dimethylamino)butan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-2-(dimethylamino)butan-1-ol is a chiral organic compound with a secondary amine and a primary alcohol functional group. The compound’s stereochemistry is denoted by the (2S) configuration, indicating the spatial arrangement of its atoms.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(dimethylamino)butan-1-ol typically involves the following steps:
Starting Materials: The synthesis may begin with a suitable chiral precursor or a racemic mixture that can be resolved into its enantiomers.
Reaction Conditions: Common reagents include reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) for the reduction of ketones or aldehydes to alcohols.
Industrial Production Methods: Industrial production may involve catalytic hydrogenation or enzymatic resolution to achieve high enantiomeric purity.
化学反応の分析
Types of Reactions
Oxidation: The primary alcohol group can be oxidized to an aldehyde or carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can undergo reduction reactions to form secondary amines or other reduced derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Thionyl chloride, phosphorus tribromide.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Secondary amines.
Substitution: Alkyl halides, other substituted derivatives.
科学的研究の応用
Chemistry: Used as a chiral building block in asymmetric synthesis.
Biology: May serve as a ligand in biochemical studies.
Medicine: Potential use in the development of pharmaceuticals.
Industry: Utilized in the synthesis of fine chemicals and intermediates.
作用機序
The mechanism of action of (2S)-2-(dimethylamino)butan-1-ol depends on its specific application:
Molecular Targets: It may interact with enzymes or receptors in biological systems.
Pathways Involved: The compound could be involved in metabolic pathways or signal transduction processes.
類似化合物との比較
Similar Compounds
(2R)-2-(dimethylamino)butan-1-ol: The enantiomer of the compound with different stereochemistry.
2-(dimethylamino)ethanol: A related compound with a shorter carbon chain.
2-(dimethylamino)propan-1-ol: A similar compound with a different carbon chain length.
Uniqueness
(2S)-2-(dimethylamino)butan-1-ol is unique due to its specific stereochemistry and functional groups, which may confer distinct reactivity and biological activity compared to its analogs.
特性
分子式 |
C6H15NO |
|---|---|
分子量 |
117.19 g/mol |
IUPAC名 |
(2S)-2-(dimethylamino)butan-1-ol |
InChI |
InChI=1S/C6H15NO/c1-4-6(5-8)7(2)3/h6,8H,4-5H2,1-3H3/t6-/m0/s1 |
InChIキー |
LUWCDIUTGJVEQX-LURJTMIESA-N |
異性体SMILES |
CC[C@@H](CO)N(C)C |
正規SMILES |
CCC(CO)N(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![Ethyl 1-(iodomethyl)-3-(3-(trifluoromethoxy)phenyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B13488370.png)
![Methyl 2,2-dibromo-3-phenylbicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B13488373.png)
![3-[1-oxo-4-(piperazine-1-sulfonyl)-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione](/img/structure/B13488375.png)
![3-[2-(2-Azidoethoxy)ethoxy]aniline hydrochloride](/img/structure/B13488377.png)

![(2R)-2-hydroxy-2-[4-(propan-2-yl)phenyl]acetic acid](/img/structure/B13488379.png)



